An In-depth Technical Guide to (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0)
An In-depth Technical Guide to (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a fluorinated aromatic alcohol that holds significant potential as a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the biphenyl scaffold imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4'-Trifluoromethylbiphenyl-3-yl)methanol, with a focus on providing practical insights for researchers in the field. While specific literature on this exact compound is sparse, this guide consolidates information on analogous structures and established synthetic methodologies to provide a robust framework for its preparation and use.
Introduction and Significance
The biphenyl moiety is a prevalent structural motif in a wide array of functional molecules, including numerous therapeutic agents.[2] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The strong carbon-fluorine bond is resistant to metabolic degradation, and the -CF3 group can alter the electronic properties of the molecule, influencing its interactions with receptors and enzymes.[4]
(4'-Trifluoromethylbiphenyl-3-yl)methanol, by combining the biphenyl scaffold with a strategically placed trifluoromethyl group and a reactive hydroxymethyl group, represents a versatile intermediate for the synthesis of more complex molecules. The methanol functionality serves as a handle for further chemical transformations, allowing for its incorporation into a variety of molecular frameworks.
Key Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁F₃O | [5] |
| Molecular Weight | 252.23 g/mol | [5] |
| XLogP3 | 3.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthetic Routes and Methodologies
The most logical and widely applicable method for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Two primary disconnections are possible for the synthesis of the target molecule via Suzuki coupling:
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Route A: Coupling of (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene.
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Route B: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with 3-bromobenzyl alcohol.
Both routes are viable, and the choice of starting materials may depend on commercial availability and cost. Below is a representative protocol based on Route A.
Representative Synthesis via Suzuki-Miyaura Coupling (Route A)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[8]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(hydroxymethyl)phenyl)boronic acid (1.0 eq.), 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this, add potassium carbonate (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol.
Alternative Synthesis: Reduction of the Corresponding Aldehyde
An alternative approach involves the synthesis of the corresponding aldehyde, 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde, via Suzuki coupling, followed by its reduction to the benzyl alcohol.
Reaction Scheme:
Caption: Reduction of the biphenyl aldehyde to the target alcohol.
Experimental Protocol:
-
Reaction Setup: Dissolve 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) in portions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor by TLC until the starting material is consumed.[9]
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield (4'-Trifluoromethylbiphenyl-3-yl)methanol. Further purification by chromatography may be performed if necessary.[9]
Characterization and Analytical Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the benzylic -CH₂- group, and a broad singlet for the hydroxyl proton. The aromatic region will likely exhibit complex splitting patterns due to the meta-substitution on one ring. The protons on the trifluoromethyl-substituted ring will appear as two doublets. The benzylic protons are expected to resonate around 4.7 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling. The benzylic carbon is expected around 65 ppm. The aromatic carbons will resonate in the typical range of 120-145 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252. A prominent fragment ion would likely be observed at m/z 233, corresponding to the loss of a hydroxyl radical. Another significant fragment would be the tropylium-like ion resulting from the biphenylmethyl cation. The fragmentation pattern of benzyl alcohols often includes a base peak at m/z 79.[10][11]
Applications in Drug Discovery and Materials Science
The (4'-Trifluoromethylbiphenyl-3-yl)methanol scaffold is of significant interest in drug discovery, particularly in the development of anti-inflammatory agents and other therapeutics.
Intermediate for COX-2 Inhibitors
The trifluoromethyl-substituted biphenyl moiety is a key structural feature in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[12] (4'-Trifluoromethylbiphenyl-3-yl)methanol can serve as a crucial intermediate for the synthesis of novel celecoxib analogues.[6][13] The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships (SAR) in the design of new anti-inflammatory drugs.
Caption: Synthetic utility in developing novel COX-2 inhibitors.
Building Block for Bioactive Molecules
Beyond COX-2 inhibitors, the unique electronic and steric properties of this scaffold make it an attractive building block for a variety of other bioactive molecules. The trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are beneficial across a wide range of therapeutic targets.[3]
Safety and Handling
Based on safety data for structurally similar compounds, (4'-Trifluoromethylbiphenyl-3-yl)methanol should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.
Conclusion
(4'-Trifluoromethylbiphenyl-3-yl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established methods such as the Suzuki-Miyaura cross-coupling reaction. The strategic combination of a biphenyl core, a trifluoromethyl group, and a reactive methanol functionality makes it a promising starting material for the development of novel therapeutics, especially in the area of anti-inflammatory drug discovery. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.
References
Sources
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- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
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